Acetone-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

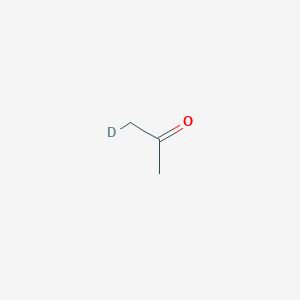

Structure

2D Structure

3D Structure

Properties

CAS No. |

4468-52-4 |

|---|---|

Molecular Formula |

C3H6O |

Molecular Weight |

59.09 g/mol |

IUPAC Name |

1-deuteriopropan-2-one |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D |

InChI Key |

CSCPPACGZOOCGX-MICDWDOJSA-N |

SMILES |

CC(=O)C |

Isomeric SMILES |

[2H]CC(=O)C |

Canonical SMILES |

CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Deuterated Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated acetone ((CD₃)₂CO), also known as acetone-d₆, is an isotopologue of acetone where the hydrogen atoms have been replaced by deuterium. This alteration imparts unique properties that make it an indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a valuable tool in various research and drug development applications.[1] This guide provides an in-depth overview of the core physical properties of deuterated acetone, detailed experimental protocols for their determination, and a workflow for its primary application.

Core Physical and Chemical Properties

The physical properties of deuterated acetone are critical for its application and handling. The following tables summarize key quantitative data.

| General Properties | |

| Chemical Formula | C₃D₆O |

| Molar Mass | 64.12 g/mol [2][3][4][5] |

| CAS Number | 666-52-4[2][3][4] |

| Appearance | Colorless liquid[2][6] |

| Deuteration Degree | Typically ≥99.8 atom % D[7] |

| Thermodynamic Properties | |

| Melting Point | -95.4 °C to -93.0 °C[3][8][9] |

| Boiling Point | 55.0 °C to 56.2 °C (at 1013 hPa)[3][8][9] |

| Density | 0.872 g/cm³ (at 25 °C) to 0.88 g/cm³ (at 20 °C)[2][3][4][8] |

| Vapor Pressure | 233 hPa (at 20 °C) to 245 hPa (at 20 °C)[3][8] |

| Flash Point | -19 °C to < -20 °C[3][8] |

| Autoignition Temperature | 465 °C[8] |

| Optical and Spectroscopic Properties | |

| Refractive Index (n 20/D) | 1.355[2][10] |

| ¹H NMR Residual Peak | ~2.05 ppm (quintet)[11][12] |

| ¹³C NMR Signal | ~29.92 ppm (septet), ~206.68 ppm (singlet)[12] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of deuterated acetone.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of deuterated acetone equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level just above the side arm.

-

Add a small amount (approximately 0.5-1 mL) of deuterated acetone into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the deuterated acetone.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the deuterated acetone is below the level of the heating liquid.

-

Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the bath.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which deuterated acetone transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Cooling bath (e.g., dry ice/acetone)

-

Thermometer (calibrated)

Procedure:

-

Introduce a small amount of liquid deuterated acetone into a capillary tube via cooling. The open end of the capillary is touched to the surface of the liquid, and the capillary is then cooled in a dry ice/acetone bath to draw in and solidify the sample.

-

The solidified sample should form a compact column of about 2-3 mm at the bottom of the tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4] For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of deuterated acetone.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with deuterated acetone, ensuring no air bubbles are trapped. Insert the stopper and allow the excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m₃).

-

The density of the deuterated acetone (ρ) can be calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through deuterated acetone.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a soft lens tissue.

-

Using a dropper, place a few drops of deuterated acetone onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If using a white light source, adjust the compensator to eliminate any color fringes at the boundary.

-

Read the refractive index value from the instrument's scale.[12]

Mandatory Visualization

The primary application of deuterated acetone is as a solvent for NMR spectroscopy. The following diagram illustrates a typical workflow for preparing a sample for NMR analysis.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. quora.com [quora.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. quora.com [quora.com]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. mt.com [mt.com]

An In-depth Technical Guide to Acetone-d6: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone-d6, also known as deuterated acetone or hexadeuteroacetone, is an isotopologue of acetone where all six hydrogen atoms are replaced with deuterium.[1][2] This isotopic substitution makes it an invaluable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in chemical analysis, structure elucidation, and drug discovery.[1][2] Its primary role in NMR is to dissolve the analyte without introducing interfering proton signals, thereby allowing for a clear and unobstructed spectrum of the compound of interest.[2] This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of acetone-d6, along with detailed experimental protocols for its use in NMR sample preparation.

Chemical Structure and Formula

The chemical formula for acetone-d6 is C₃D₆O, and its linear formula is commonly represented as CD₃COCD₃.[3][4][5][6][7][8][9] The molecule consists of a central carbonyl group (C=O) bonded to two methyl groups, where the hydrogen atoms have been replaced by deuterium.

Diagram: Chemical Structure of Acetone-d6

Caption: Skeletal structure of acetone-d6.

Physicochemical Properties

Acetone-d6 is a colorless liquid that is miscible with water.[3][10] Its physical and chemical properties are very similar to those of non-deuterated acetone.[2] A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₃D₆O |

| Molecular Weight | 64.12 g/mol [1][3][5][6][11][9][12] |

| Density | 0.872 g/mL at 25 °C[3][6][9][12] |

| Melting Point | -93.8 °C[3][6][9][12] |

| Boiling Point | 55.5 °C[3][5][6][9][12] |

| Refractive Index | 1.355 at 20 °C[6][9][12] |

| CAS Number | 666-52-4[2][3][5][6][10][8][12] |

Experimental Protocol: Preparation of an NMR Sample using Acetone-d6

This protocol outlines the standard procedure for preparing a sample for NMR analysis using acetone-d6 as the solvent.

Materials:

-

Analyte (solid or liquid)

-

Acetone-d6 (≥99.8 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Glass vial

-

Pasteur pipette

-

Small plug of cotton or glass wool

-

Vortex mixer (optional)

-

Analytical balance

Procedure:

-

Determine the appropriate amount of analyte. For a standard ¹H NMR spectrum, 5-25 mg of a solid sample is typically sufficient.[5] For a liquid sample, approximately 10-20 µL is a good starting point. For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the sample.[5]

-

Weigh the solid analyte. Accurately weigh the desired amount of the solid sample and transfer it into a clean, dry glass vial. It is not recommended to add the solid directly into the NMR tube as this can lead to poor dissolution and sample heterogeneity.

-

Dissolve the analyte in acetone-d6. Add approximately 0.6 mL of acetone-d6 to the vial containing the analyte.[3] This volume is generally suitable for most standard 5 mm NMR tubes.[3] Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.

-

Filter the sample solution. To remove any particulate matter that could adversely affect the spectral quality, filter the solution directly into the NMR tube.[4] This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.[4]

-

Adjust the sample volume. The final volume of the solution in the NMR tube should be approximately 0.6 mL, which corresponds to a height of about 4-5 cm. Consistent sample height is important for obtaining reproducible results and simplifying the shimming process.[2]

-

Cap and label the NMR tube. Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

-

Clean the exterior of the NMR tube. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and analysis.

Conclusion

Acetone-d6 is a critical solvent in the field of NMR spectroscopy, enabling researchers, scientists, and drug development professionals to obtain high-resolution spectra for structural elucidation and chemical analysis. Its physical properties closely mirror those of its non-deuterated counterpart, making it a versatile solvent for a wide range of organic compounds. Adherence to proper sample preparation protocols is paramount for acquiring high-quality NMR data. By following the detailed steps outlined in this guide, users can ensure the preparation of optimal samples for reliable and reproducible NMR analysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. ou.edu [ou.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Navigating Isotopic Purity: A Technical Guide to Acetone-d6 for High-Resolution NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for molecular structure elucidation. The quality and reliability of NMR data are intrinsically linked to the purity of the deuterated solvent used. Acetone-d6 (CD₃COCD₃), a versatile solvent for a wide range of organic compounds, is frequently employed. This technical guide provides an in-depth analysis of the isotopic purity of acetone-d6, its implications for NMR spectroscopy, and detailed protocols for its assessment, ensuring the acquisition of high-fidelity spectral data.

The Significance of Isotopic Purity in NMR

Deuterated solvents are fundamental to ¹H NMR spectroscopy as they minimize solvent interference in the proton spectrum.[1] The deuterium (²H) nucleus resonates at a different frequency than protons (¹H), rendering the solvent largely "invisible" in a standard proton NMR experiment. However, the isotopic enrichment is never 100%, leading to the presence of residual, partially protonated isotopologues, primarily acetone-d5 (CD₃COCHD₂). The signal from this residual solvent, along with other impurities like water, can impact the quality of the NMR spectrum in several ways:

-

Signal Overlap: The residual solvent peak may obscure signals from the analyte of interest, complicating spectral interpretation.

-

Dynamic Range Issues: A large solvent signal can suppress the receiver gain, leading to a lower signal-to-noise ratio for the analyte peaks.

-

Quantitative Accuracy: In quantitative NMR (qNMR), the presence of protonated impurities can interfere with accurate concentration determination.

-

Shimming and Resolution: High concentrations of impurities, particularly water, can adversely affect the magnetic field homogeneity (shimming), leading to broadened spectral lines and reduced resolution.[2][3]

Understanding Commercial Acetone-d6 Specifications

Commercially available acetone-d6 for NMR spectroscopy is offered at various isotopic purity levels to suit different experimental needs and budgets. The key specifications to consider are the atom percent deuterium (% D) and the water content.

| Supplier | Grade/Product Name | Minimum Isotopic Purity (Atom % D) | Water Content Specification | Reference |

| Sigma-Aldrich/Merck | MagniSolv™ | 99.9% | ≤ 0.020% (¹H NMR) | |

| Sigma-Aldrich/Merck | MagniSolv™ | 99.96% | ≤ 0.010% (¹H NMR), ≤ 0.020% (Karl Fischer) | |

| Cambridge Isotopes | Acetone-d₆ (D, 99.9%) | 99.9% | Not specified | [2] |

| Cambridge Isotopes | This compound₆ "100%" | 99.96% | Not specified | [2] |

| Thermo Scientific | for NMR | 99.8% | ≤ 0.1% (Coulometric) | [4] |

| Krins Life Sciences | for NMR spectroscopy | 99.5% | Not specified | [5] |

Identification of Impurities in the ¹H NMR Spectrum

A high-purity acetone-d6 sample will primarily exhibit two impurity signals in the ¹H NMR spectrum: the residual solvent peak and water.

| Impurity | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes | Reference |

| Residual Acetone-d5 (CHD₂) | ~2.05 | Quintet | ~2 Hz | The quintet arises from the coupling of the proton to the two deuterium atoms on the same methyl group (²JHD). The intensity ratio is approximately 1:2:3:2:1. | [6][7] |

| Water (H₂O/HDO) | ~2.84 | Singlet (broad) | N/A | The chemical shift of water is highly dependent on temperature, concentration, and the presence of other solutes. It can appear as two distinct peaks for H₂O and HDO. | [4][8] |

Experimental Protocol: Quantitative ¹H NMR for Isotopic Purity Determination

The isotopic purity of acetone-d6 can be accurately determined using quantitative ¹H NMR (qNMR) by comparing the integral of the residual acetone-d5 signal to that of a known internal standard.

Materials:

-

Acetone-d6 sample to be analyzed

-

High-purity, non-volatile internal standard with a known chemical structure and purity (e.g., 1,3,5-trimethoxybenzene, maleic acid)

-

High-precision analytical balance

-

High-quality 5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a precise amount of the internal standard (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).

-

Dissolve the standard in a high-purity solvent (that does not have signals in the region of interest) to a known volume.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the acetone-d6 sample (e.g., 500 mg) into a clean, dry vial.

-

Add a known volume of the internal standard stock solution to the vial.

-

Mix thoroughly to ensure homogeneity.

-

Transfer approximately 0.6-0.7 mL of the mixture into an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a well-shimmed spectrometer (e.g., 400 MHz or higher).

-

Crucial Acquisition Parameters for qNMR:

-

Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest (both the acetone-d5 quintet and the internal standard signal). A d1 of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

-

Pulse Angle: Use a calibrated 90° pulse.

-

Receiver Gain: Set the receiver gain to avoid signal clipping.

-

-

-

Data Processing and Analysis:

-

Apply an exponential multiplication function with a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the residual acetone-d5 quintet and a well-resolved, non-overlapping signal from the internal standard.

-

Calculation of Isotopic Purity:

-

Calculate the moles of the internal standard in the NMR sample.

-

Calculate the moles of acetone-d5 detected based on the integral ratio.

-

Calculate the total moles of acetone in the sample.

-

Determine the mole fraction of acetone-d5.

-

The atom % D can then be calculated based on the mole fraction of the d5 isotopologue.

-

-

Impact of Impurities on Spectral Quality

The level of isotopic purity directly correlates with the quality of the resulting NMR spectrum. A lower isotopic purity leads to a larger residual solvent peak, which can obscure analyte signals in that region. Similarly, a high water content can make shimming the magnetic field more challenging, resulting in broader lineshapes and reduced spectral resolution.[2]

Below is a conceptual representation of how the ¹H NMR spectrum of acetone-d6 might appear at different purity levels.

Caption: Conceptual representation of ¹H NMR spectra of acetone-d6 at varying purity levels.

Logical Workflow for Assessing Acetone-d6 Suitability

For researchers in drug development and other regulated environments, ensuring the quality of NMR solvents is paramount. The following workflow outlines the steps for assessing the suitability of a batch of acetone-d6 for a given application.

Caption: Workflow for the quality assessment of incoming acetone-d6 batches.

By adhering to these guidelines and protocols, researchers can ensure the integrity of their NMR data, leading to more reliable and reproducible scientific outcomes. The careful selection and verification of deuterated solvent purity is a critical, albeit often overlooked, aspect of high-quality NMR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. manoa.hawaii.edu [manoa.hawaii.edu]

- 3. Acetone-D6 deuteration degree min. 99.9 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rototec-spintec.com [rototec-spintec.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Understanding the NMR Spectrum of Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of deuterated acetone (acetone-d6), a commonly used solvent in NMR spectroscopy. Understanding the characteristic signals of acetone-d6 is crucial for accurate spectral interpretation and the identification of analytes. This document outlines the key features of both ¹H and ¹³C NMR spectra, details experimental protocols for sample preparation and data acquisition, and presents the data in a clear, tabular format for easy reference.

The ¹H NMR Spectrum of Acetone-d6

The proton (¹H) NMR spectrum of acetone-d6 is characterized by a residual solvent peak and signals from common impurities, most notably water.

Residual Solvent Peak: Commercially available acetone-d6 is never 100% deuterated. The primary isotopologue containing a proton is acetone-d5 (CD₃COCD₂H). The signal for the single proton in acetone-d5 appears as a quintet (a multiplet with five lines) centered at approximately 2.05 ppm. This splitting pattern arises from the coupling of the proton to the two adjacent deuterium atoms (spin I = 1), following the 2nI+1 rule where n=2 and I=1.

Water Impurity: Acetone is hygroscopic and readily absorbs moisture from the atmosphere. Consequently, a peak corresponding to water is almost always present in the ¹H NMR spectrum. Water can exist as both H₂O and HOD (due to exchange with deuterium from the solvent). H₂O appears as a singlet, typically around 2.84 ppm. The HOD signal appears as a 1:1:1 triplet in the range of 2.78-2.81 ppm due to coupling with the deuterium atom (²JHD ≈ 1 Hz). The chemical shift of the water peak is highly dependent on temperature, concentration, and the presence of other solutes.

The ¹³C NMR Spectrum of Acetone-d6

The carbon-13 (¹³C) NMR spectrum of acetone-d6 displays two main signals corresponding to the carbonyl carbon and the methyl carbons.

Carbonyl Carbon: The carbonyl carbon (C=O) of acetone-d6 gives rise to a singlet peak in the downfield region of the spectrum, typically appearing between 206.3 and 206.7 ppm. This signal is a useful reference point in the ¹³C NMR spectrum.

Methyl Carbons: The two equivalent methyl carbons (-CD₃) of acetone-d6 produce a septet (a multiplet with seven lines) centered at approximately 29.9 ppm. This characteristic splitting pattern is due to the one-bond coupling between the carbon-13 nucleus and the three deuterium nuclei (¹JCD). The coupling constant for this interaction is typically in the range of 20-30 Hz. Due to the presence of residual acetone-d5, a much smaller quintet for the -CD₂H carbon may also be observed.

Data Presentation

The following tables summarize the key quantitative data for the NMR spectrum of acetone-d6.

Table 1: ¹H NMR Spectral Data for Acetone-d6

| Species | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) | Notes |

| Residual Acetone-d5 (CD₃COCD₂H ) | ~2.05 | Quintet | ²JHD ≈ 2 | Due to coupling with two deuterium atoms. |

| Water (H₂O) | ~2.84 | Singlet | - | Chemical shift is variable. |

| Water (HOD) | ~2.78 - 2.81 | Triplet | ²JHD ≈ 1 | Due to coupling with one deuterium atom. |

Table 2: ¹³C NMR Spectral Data for Acetone-d6

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) | Notes |

| Carbonyl (C =O) | ~206.3 - 206.7 | Singlet | - | |

| Methyl (-C D₃) | ~29.9 | Septet | ¹JCD ≈ 20-30 | Due to coupling with three deuterium atoms. |

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and appropriate experimental parameter selection.

Sample Preparation

-

Solute Preparation: Weigh a suitable amount of the analyte. For a standard 5 mm NMR tube, 5-25 mg of a small molecule is typically sufficient for ¹H NMR, while 20-100 mg may be needed for ¹³C NMR.

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of acetone-d6 in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments using acetone-d6 on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample.

Table 3: Typical ¹H NMR Acquisition Parameters in Acetone-d6

| Parameter | Typical Value | Purpose |

| Pulse Program | zg30 | Standard 30° pulse experiment. |

| Number of Scans (NS) | 8 - 16 | Signal averaging to improve signal-to-noise. |

| Relaxation Delay (D1) | 1 - 2 s | Time for magnetization to return to equilibrium. |

| Acquisition Time (AQ) | 2 - 4 s | Duration of data collection. |

| Spectral Width (SW) | 16 ppm | Range of frequencies to be observed. |

| Pulse Width (P1) | Calibrated 90° pulse | Excitation pulse. |

Table 4: Typical ¹³C NMR Acquisition Parameters in Acetone-d6

| Parameter | Typical Value | Purpose |

| Pulse Program | zgpg30 | Power-gated decoupling for NOE enhancement. |

| Number of Scans (NS) | 128 - 1024 | More scans are needed due to the low natural abundance of ¹³C. |

| Relaxation Delay (D1) | 2 s | Time for magnetization to return to equilibrium. |

| Acquisition Time (AQ) | 1 - 2 s | Duration of data collection. |

| Spectral Width (SW) | 240 ppm | Range of frequencies to be observed. |

| Pulse Width (P1) | Calibrated 90° pulse | Excitation pulse. |

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of acetone-d6 and its characteristic NMR signals, including the residual protonated species.

Caption: Origin of ¹H and ¹³C NMR signals in deuterated acetone.

Acetone-d6: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for acetone-d6 (CAS No. 666-52-4), a deuterated solvent essential for Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in various scientific studies.[1][2][3] Adherence to strict safety protocols is crucial due to its hazardous properties, which are largely comparable to its non-deuterated counterpart, acetone.[4]

Hazard Identification and Classification

Acetone-d6 is classified as a hazardous substance. The primary dangers are its high flammability, ability to cause serious eye irritation, and potential to cause drowsiness or dizziness.[5][6][7][8]

-

GHS Classification:

-

Hazard Pictograms:

-

GHS02 (Flame)

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Supplemental Hazard Information:

Physical, Chemical, and Toxicological Properties

The physical and chemical properties of acetone-d6 are critical for understanding its behavior and potential hazards in a laboratory setting. Toxicological data is primarily based on the well-studied non-deuterated acetone.

Table 1: Physical and Chemical Properties of Acetone-d6

| Property | Value | Source(s) |

| Molecular Formula | C₃D₆O | [3][7] |

| Molecular Weight | 64.12 g/mol | [1][3][12] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent | [7] |

| Melting Point | -93 °C to -94.5 °C | [2][7][12] |

| Boiling Point | 55 °C to 55.5 °C | [2][3][7][11] |

| Flash Point | -19 °C to -18 °C (-2.2 °F) (closed cup) | [11][12] |

| Density | 0.872 g/mL at 25 °C | [2][3][11] |

| Vapor Pressure | 184 mmHg at 20 °C | [11] |

| Vapor Density | 2.0 (vs air) | [7][11] |

| Solubility | Soluble in water | [2] |

| Autoignition Temp. | 540 °C / 1004 °F | [7] |

| Explosion Limits | Lower: 2.5 vol %; Upper: 12.8 - 13.2 vol % | [7][11] |

| Refractive Index | n20/D 1.355 | [2][3][11] |

Table 2: Toxicological Data for Acetone (as a proxy for Acetone-d6)

| Test | Value | Species | Source(s) |

| LD50 Oral | 5800 mg/kg | Rat | [4][10] |

Note: Health and safety data for deuterated compounds are often not extensively available but are assumed to be similar to their non-deuterated counterparts.[4]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing risks associated with acetone-d6.

Precautions for Safe Handling

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapours.[5][6][10]

-

Ignition Sources: It is highly flammable; keep away from heat, sparks, open flames, and hot surfaces.[5][9] No smoking.[5][9][10]

-

Electrostatic Discharge: Use explosion-proof equipment and non-sparking tools.[5][6] Ground and bond containers and receiving equipment to prevent static discharge.[5][6][13]

-

Personal Contact: Avoid contact with skin and eyes.[5][9][10] Avoid breathing vapours or mist.[5]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][9][10] Do not eat, drink, or smoke in work areas.[13]

Conditions for Safe Storage

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][9][10]

-

Inert Gas: Store under an inert gas as the material is hygroscopic.[5]

-

Sealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, bases, and nitric acid.[4][10]

Exposure Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to protect personnel.

Caption: Hierarchy of controls for managing acetone-d6 exposure.

Engineering Controls

-

Utilize local exhaust ventilation or a chemical fume hood to maintain airborne concentrations below exposure limits.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6][9]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., tested to EN 374) and a lab coat.[6][9][13]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., Type AX).[6][14]

Emergency Procedures and Experimental Protocols

The following sections detail procedural responses to emergencies. These are not experimental protocols for determining material properties but are critical safety protocols for laboratory personnel.

First-Aid Measures

A rapid and appropriate response is critical in the event of an exposure.

Caption: First-aid decision workflow for acetone-d6 exposure.

-

General Advice: In all cases, consult a physician and show them the Safety Data Sheet.[5][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[5][13]

-

Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[5][9][10] Remove contact lenses if present and easy to do.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][15]

-

Specific Hazards: The liquid and vapour are highly flammable.[4][7] Vapours are heavier than air and can travel to an ignition source and flash back.[7][13] Containers may rupture under fire conditions.[14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][15]

Accidental Release Measures (Spill Protocol)

Immediate and correct action can prevent a minor spill from becoming a major incident.

Caption: Emergency response workflow for an acetone-d6 spill.

-

Personal Precautions: Use appropriate PPE.[5] Remove all sources of ignition.[5][14] Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[9][10]

-

Containment and Cleaning: For small spills, absorb with a liquid-binding, inert material (e.g., sand, diatomaceous earth).[9][10] Place the material in appropriate, labeled containers for disposal.[9][10] For large spills, clear the area and alert emergency services.[14]

Stability and Reactivity

-

Reactivity: May form flammable/explosive vapour-air mixtures.[4]

-

Chemical Stability: Stable under recommended storage conditions.[2][4]

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[4][9][10]

-

Incompatible Materials: Strong oxidizing agents, reducing agents, bases, nitric acid, and various plastics.[4][10]

-

Hazardous Decomposition Products: Combustion produces carbon oxides (carbon monoxide, carbon dioxide).[4][5][7]

Disposal Considerations

-

Product: Dispose of acetone-d6 and its container at an approved waste disposal plant.[5] Disposal must be in accordance with all applicable federal, state, and local regulations.

-

Contaminated Packaging: Emptied containers may retain explosive vapours.[14] Do not cut, drill, or weld on or near containers.[14]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for acetone-d6 from your supplier before use and ensure all personnel are thoroughly trained on its hazards and the necessary handling precautions.

References

- 1. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACETONE-D6 | 666-52-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. isotope.com [isotope.com]

- 5. westliberty.edu [westliberty.edu]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. astechireland.ie [astechireland.ie]

- 11. 丙酮-D6 "100%", 99.95 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. science-and-fun.de [science-and-fun.de]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Page loading... [guidechem.com]

The Indispensable Role of Deuterated Solvents in NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating chemical structures and dynamics. The clarity and interpretability of NMR spectra, however, are critically dependent on a seemingly simple choice: the solvent. This in-depth technical guide details the fundamental reasons for the mandatory use of deuterated solvents in NMR, provides comprehensive data on common solvents, and outlines best-practice experimental protocols for sample preparation.

The Core Rationale: Why Deuteration is Essential

The use of solvents in which hydrogen atoms (¹H, protium) are replaced by their heavier isotope, deuterium (²H or D), is a cornerstone of modern NMR spectroscopy. This substitution is not merely a matter of convenience but a fundamental requirement for obtaining high-quality spectra for several critical reasons.

Averting Signal Obscuration

In a typical NMR sample, the number of solvent molecules vastly exceeds the number of analyte molecules. If a standard proton-containing solvent were used for ¹H NMR, the sheer intensity of the solvent's proton signals would completely overwhelm, or "swamp," the signals from the sample of interest, rendering the spectrum useless.[1][2][3][4] Deuterium nuclei resonate at a significantly different frequency from protons, making the solvent essentially "invisible" in a ¹H NMR spectrum and allowing the subtle signals of the analyte to be clearly observed.[5][6][7][8]

Ensuring Magnetic Field Stability: The Deuterium Lock

Modern NMR spectrometers rely on a sophisticated "lock" system to maintain a stable magnetic field throughout the experiment.[7][8] The strength of superconducting magnets can drift over time, which would lead to broadened peaks and a loss of resolution. The spectrometer's lock system continuously monitors the resonance frequency of the deuterium in the solvent and makes real-time adjustments to the magnetic field to compensate for any fluctuations.[1][4][6] This field/frequency lock is crucial for the long-duration experiments often required for complex molecules and multi-dimensional NMR techniques.

A Convenient Internal Reference

While deuteration is typically of a high isotopic purity (often >99.5%), it is never entirely complete.[4][6] This results in a small, sharp, and well-defined residual signal from the incompletely deuterated solvent (e.g., CHCl₃ in CDCl₃). The chemical shift of this residual peak is well-documented for a wide range of solvents and can serve as a convenient secondary internal reference for calibrating the chemical shift axis of the spectrum.[6][8]

Quantitative Data for Common Deuterated NMR Solvents

The selection of an appropriate deuterated solvent is a critical step in experimental design. The choice depends on several factors, including the solubility of the analyte, the chemical inertness of the solvent, the desired temperature range for the experiment, and the location of the residual solvent peaks in the NMR spectrum. The following table summarizes key quantitative data for commonly used deuterated solvents to aid in this selection process.

| Solvent Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | ¹H Residual Peak (ppm, Multiplicity) | ¹³C Solvent Peak (ppm, Multiplicity) |

| Acetone-d₆ | C₃D₆O | 64.12 | -94 | 56 | 0.87 | 2.05 (quintet) | 29.84 (septet), 206.26 (singlet) |

| Acetonitrile-d₃ | C₂D₃N | 44.07 | -45 | 82 | 0.84 | 1.94 (quintet) | 1.32 (septet), 118.26 (singlet) |

| Benzene-d₆ | C₆D₆ | 84.15 | 5.5 | 80 | 0.95 | 7.16 (singlet) | 128.06 (triplet) |

| Chloroform-d | CDCl₃ | 120.38 | -63.5 | 61 | 1.50 | 7.26 (singlet) | 77.16 (triplet) |

| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101 | 1.11 | 4.79 (singlet) | N/A |

| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.17 | 18.5 | 189 | 1.19 | 2.50 (quintet) | 39.52 (septet) |

| Methanol-d₄ | CD₄O | 36.07 | -98 | 65 | 0.89 | 3.31 (quintet), 4.87 (singlet, OH) | 49.00 (septet) |

| Dichloromethane-d₂ | CD₂Cl₂ | 86.95 | -97 | 40 | 1.33 | 5.32 (triplet) | 53.84 (quintet) |

| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | -108.4 | 66 | 0.98 | 1.72 (multiplet), 3.57 (multiplet) | 25.31 (quintet), 67.21 (quintet) |

| Toluene-d₈ | C₇D₈ | 100.19 | -95 | 111 | 0.94 | 2.08 (quintet), 6.97-7.09 (multiplet) | 20.43 (septet), 125.13 (triplet), 128.00 (triplet), 128.87 (triplet), 137.48 (singlet) |

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the presence of other substances.

Experimental Protocols

The preparation of a high-quality NMR sample is paramount for obtaining a high-quality spectrum. The following protocols outline the key steps and considerations.

Solvent Selection Workflow

The logical process for selecting an appropriate deuterated solvent is illustrated in the diagram below. The primary consideration is the solubility of the analyte, followed by chemical compatibility and the desired experimental conditions.

Caption: A flowchart illustrating the decision-making process for selecting a suitable deuterated solvent for NMR analysis.

Step-by-Step NMR Sample Preparation

Materials:

-

High-quality 5 mm NMR tube and cap

-

Vial for dissolving the sample

-

Deuterated solvent

-

Pasteur pipette and bulb

-

Cotton or glass wool plug

-

Analytical balance

-

Spatula

Procedure:

-

Weigh the Sample: Accurately weigh an appropriate amount of the analyte. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient.[9][10][11] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][11]

-

Dissolve the Sample: Transfer the weighed sample into a clean, dry vial. Add the chosen deuterated solvent. For a standard 5 mm NMR tube, a volume of 0.55-0.7 mL is optimal.[3][4][8][11] This corresponds to a sample depth of approximately 4-5 cm in the tube.[3][4][12] Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Filter the Sample: To remove any particulate matter that can degrade the spectral quality, filter the solution into the NMR tube.[3][6][8][12][13] This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[3][6][8][12][13]

-

Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube, avoiding the introduction of air bubbles.

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

The following diagram provides a visual representation of the experimental workflow for preparing an NMR sample.

Caption: A workflow diagram outlining the key steps for preparing a high-quality NMR sample.

Conclusion

The use of deuterated solvents is a non-negotiable aspect of high-resolution NMR spectroscopy. By eliminating overwhelming solvent signals and providing a stable lock for the magnetic field, these specialized solvents are indispensable for acquiring clear, accurate, and reproducible NMR data. A thorough understanding of their properties, coupled with meticulous sample preparation techniques, is fundamental for any researcher, scientist, or drug development professional seeking to leverage the full power of NMR for molecular analysis.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. benchchem.com [benchchem.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. allanchem.com [allanchem.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scribd.com [scribd.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

Acetone-d6: A Technical Guide for Researchers

This guide provides an in-depth overview of the properties and applications of acetone-d6 (hexadeuteroacetone), a deuterated solvent essential for a range of scientific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical characteristics, detailed experimental protocols for its use in NMR sample preparation, and a visual representation of the experimental workflow.

Core Properties of Acetone-d6

Acetone-d6 is a form of acetone where all six hydrogen atoms have been replaced with their isotope, deuterium.[1] This isotopic substitution makes it an ideal solvent for NMR spectroscopy as it does not produce a large solvent signal in the ¹H NMR spectrum, which would otherwise obscure signals from the analyte.[2]

Below is a summary of the key quantitative data for acetone-d6:

| Property | Value |

| CAS Number | 666-52-4[3][4][5][6][7][8] |

| Molecular Formula | C₃D₆O or (CD₃)₂CO[5][8] |

| Molecular Weight | 64.12 g/mol [1][2][3][4][6][7][9] |

| Density | 0.872 g/mL at 25 °C[6] |

| Boiling Point | 55.5 °C[2][6] |

| Melting Point | -93.8 °C[2][3][6] |

| Refractive Index | n20/D 1.355[6] |

| Isotopic Purity | Typically ≥99.9 atom % D[3][4][8] |

Experimental Protocol: Sample Preparation for NMR Spectroscopy using Acetone-d6

The following protocol outlines the standard procedure for preparing a sample for analysis by NMR spectroscopy using acetone-d6 as the solvent. The primary application of acetone-d6 is as a solvent for dissolving samples for NMR analysis.[1][2]

Objective: To prepare a homogeneous and clear solution of an analyte in acetone-d6 suitable for high-resolution NMR analysis.

Materials:

-

Analyte (solid or liquid)

-

Acetone-d6 (≥99.9% deuteration)

-

High-quality 5 mm NMR tube and cap

-

Vortex mixer

-

Pasteur pipette and cotton or a syringe with a filter

-

Small vial

-

Balance

Methodology:

-

Solubility Test (Optional but Recommended): Before using the deuterated solvent, it is advisable to test the solubility of the analyte in non-deuterated acetone to avoid wasting the more expensive deuterated solvent.[3]

-

Weighing the Analyte: Accurately weigh the desired amount of the solid analyte directly into a clean, dry vial. For a standard ¹H NMR spectrum, 1-10 mg of a compound with a molecular weight less than 600 is typically sufficient.[9] For ¹³C NMR, a higher concentration may be necessary. For liquid samples, add a small drop to the vial.

-

Dissolution: Add approximately 0.5-0.7 mL of acetone-d6 to the vial containing the analyte.[3][4] The exact volume can be adjusted to achieve the desired concentration.

-

Mixing: Securely cap the vial and mix the contents thoroughly using a vortex mixer until the analyte is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

-

Filtration (If Necessary): If the solution is not perfectly clear or contains solid impurities, it must be filtered.[3][4][5] This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter, directly into the NMR tube. This step is crucial as suspended particles can adversely affect the quality of the NMR spectrum.[4]

-

Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[3][4] Avoid getting any solution on the outside of the tube.

-

Adjusting the Volume: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.[4] This volume is critical for proper instrument shimming and data acquisition.

-

Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with a unique identifier.[3] For volatile samples, sealing the cap with parafilm can help prevent solvent evaporation.[4]

-

Cleaning the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a tissue dampened with a solvent like isopropanol or acetone to remove any dust or fingerprints.[9]

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in preparing a sample for NMR analysis using acetone-d6.

References

- 1. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone D6, CAS No. 666-52-4 | NMR Solvents | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - Austria [carlroth.com]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. sites.bu.edu [sites.bu.edu]

- 6. ou.edu [ou.edu]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Solubility of Organic Compounds in Acetone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of organic compounds in acetone-d6 (hexadeuterioacetone), a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the solubility characteristics of this polar aprotic solvent is fundamental for accurate sample preparation and data acquisition.

Core Principles of Solubility in Acetone-d6

Acetone-d6 is the deuterated isotopologue of acetone, where all six hydrogen atoms have been replaced with deuterium.[1][2] It is a polar aprotic solvent, a characteristic that dictates its solubility profile.[1][3] The solubility of an organic compound in acetone-d6 is governed by the principle of "like dissolves like," which relates to the polarity of both the solute and the solvent.[4][5]

Several key factors influence this interaction:

-

Polarity : Acetone's polarity stems from its carbonyl group (C=O). This allows it to dissolve a wide range of organic molecules. It is miscible with water and many organic solvents.[6][7][8] As a polar aprotic solvent, it can accept hydrogen bonds from other compounds but cannot donate them.[9] This makes it an effective solvent for many organic compounds that are not soluble in non-polar solvents.

-

Functional Groups : The presence of polar functional groups, such as hydroxyl (-OH) or amine (-NH2), in a solute generally increases its solubility in polar solvents like acetone-d6.[10] However, as the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents tends to decrease.[4][10]

-

Molecular Size : Larger molecules can be more difficult to solvate compared to smaller ones of a similar structure, as more energy is required to overcome the intermolecular forces within the solute.[4]

-

Temperature : For most solid organic compounds, solubility in a liquid solvent increases with temperature.[4][9] The additional thermal energy helps overcome the solute's lattice energy.

Data Presentation: Qualitative Solubility of Organic Compound Classes

While comprehensive quantitative solubility data for a wide array of compounds in acetone-d6 is not readily compiled in public literature, a qualitative assessment based on functional group polarity provides a reliable guide for laboratory work. The following table summarizes the expected solubility for various classes of organic compounds.

| Compound Class | Functional Group Example | Expected Solubility in Acetone-d6 | Rationale & Notes |

| Alcohols | R-OH | Generally Soluble | Short-chain alcohols (e.g., methanol, ethanol) are miscible. Solubility decreases as the non-polar alkyl chain length increases.[10] |

| Ketones & Aldehydes | R-CO-R', R-CHO | Generally Soluble | The polarity of the carbonyl group is similar to that of acetone, promoting miscibility.[10] |

| Esters | R-COO-R' | Generally Soluble | Esters are moderately polar and typically dissolve well. |

| Ethers | R-O-R' | Soluble to Partially Soluble | Diethyl ether and THF are soluble. Solubility decreases with increasing hydrocarbon content. |

| Carboxylic Acids | R-COOH | Soluble | The polar carboxyl group makes them soluble, especially those with shorter chains.[10] |

| Amines | R-NH2, R2NH, R3N | Generally Soluble | Amines are polar and readily dissolve.[10] |

| Amides | R-CONH-R' | Soluble to Partially Soluble | Solubility depends on the size of the R groups. DMF is miscible.[11] |

| Aromatics | Benzene, Toluene | Soluble | Benzene is listed as soluble in acetone.[12] Acetone's moderate polarity allows it to interact favorably with the pi-system of aromatic rings. |

| Alkanes (Non-polar) | Hexane, Decane | Sparingly Soluble to Insoluble | The significant difference in polarity leads to poor solubility. "Like dissolves like" principle applies.[5] |

| Haloalkanes | Dichloromethane, Chloroform | Soluble | These compounds are moderately polar and dissolve well in acetone. |

| Polymers | Polystyrene, PMMA | Variable | Solubility is highly dependent on the polymer's structure, polarity, and molecular weight. Testing is required. |

| Highly Polar/Ionic | Sugars, Amino Acids | Sparingly Soluble to Insoluble | While acetone is polar, highly polar or ionic compounds often dissolve better in more polar, protic solvents like water or DMSO-d6.[13][14] |

Experimental Protocols

Determining the solubility of a compound in acetone-d6 is a critical preliminary step in sample preparation, particularly for NMR analysis.[15]

Detailed Methodology for Solubility Determination for NMR Spectroscopy

This protocol outlines a systematic approach to ensure an optimal, homogenous sample for high-resolution NMR.

-

Initial Solubility Test (using non-deuterated solvent) :

-

To conserve expensive deuterated solvent, first test the solubility of your compound in regular, non-deuterated acetone in a small vial.[16]

-

Place a small amount of the compound (1-2 mg) into the vial.

-

Add the solvent dropwise while agitating or vortexing.[17]

-

Observe if the compound dissolves completely. This provides a good indication of its solubility in acetone-d6.

-

-

Sample Preparation :

-

Weigh an appropriate amount of the compound into a clean, dry glass vial. For standard high-resolution NMR:

-

Using a clean pipette, add a measured volume of acetone-d6 to the vial. For most 5 mm NMR tubes, a final volume of 0.5-0.6 mL is standard.[17][18]

-

Crucially, do not add the solid directly into the NMR tube and then attempt to dissolve it , as this can lead to an inhomogeneous sample and poor spectral quality.[17]

-

-

Dissolution and Observation :

-

Securely cap the vial and mix thoroughly. A vortex mixer is recommended to ensure complete dissolution.[17]

-

Visually inspect the solution against a bright background. It should be transparent and free of any suspended particles or sediment.[18] If the sample has not fully dissolved, consider gentle heating or sonication, but be mindful of potential sample degradation.

-

-

Filtration (if necessary) :

-

If any solid material remains, the solution must be filtered to prevent particles from interfering with the NMR spectrometer's performance, which can degrade spectral resolution.[16][19]

-

A common and effective method is to push a small plug of cotton wool into a Pasteur pipette and filter the solution through it directly into the clean NMR tube.[17]

-

-

Transfer to NMR Tube :

-

Using the filtering pipette or a clean standard pipette, transfer the clear solution into a high-quality NMR tube.[16]

-

Ensure the final liquid height in the tube is appropriate for the spectrometer being used (typically 4-5 cm for a 5 mm tube).[17][18] Incorrect sample height can lead to poor shimming and distorted peak shapes.

-

-

Final Steps :

-

Cap the NMR tube securely. For volatile solvents or long-term storage, sealing the cap with parafilm is advisable.[17]

-

Wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with acetone or isopropanol to remove any dirt or fingerprints before inserting it into the spectrometer.[18][19]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for preparing a sample for NMR analysis, with a primary focus on the initial solubility assessment.

Caption: Workflow for NMR sample preparation emphasizing solubility testing.

References

- 1. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACETONE-D6 | 666-52-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Acetone D6, CAS No. 666-52-4 | NMR Solvents | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - Austria [carlroth.com]

- 12. Benzene - Wikipedia [en.wikipedia.org]

- 13. allanchem.com [allanchem.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. benchchem.com [benchchem.com]

- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. web.uvic.ca [web.uvic.ca]

Technical Guide: Physicochemical Properties of Acetone-d6

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the freezing and boiling points of Acetone-d6 (Hexadeuteroacetone), a common deuterated solvent. It includes a summary of reported values and outlines standardized experimental protocols for their determination, intended to support laboratory research and development.

Physical Properties of Acetone-d6

Acetone-d6, the deuterated isotopologue of acetone, is a widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its physical properties are nearly identical to those of protonated acetone.[2] Accurate knowledge of its freezing and boiling points is crucial for its application in various experimental conditions.

Summary of Quantitative Data

The freezing and boiling points of Acetone-d6 have been reported in various chemical and safety data sheets. A summary of these values is presented below. The slight variations can be attributed to different experimental conditions and measurement purities.

| Physical Property | Reported Value (°C) | Reported Value (K) |

| Freezing Point / Melting Point | -93.8 to -95.4[3][4][5][6][7][8][9][10][11] | 177.75 to 179.35 |

| Boiling Point | 55.5 to 56.5[2][3][4][5][8][9][12][13][14] | 328.65 to 329.65 |

Experimental Protocols for Determination of Physical Properties

While specific experimental reports for the determination of these values for acetone-d6 are not readily published, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are applicable.

Determination of Freezing/Melting Point (OECD Guideline 102)

The freezing point is the temperature at which a substance transitions from a liquid to a solid state upon cooling.[15] Several methods can be employed for this determination.[16] The capillary method is a common and reliable technique.[10]

Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of liquid acetone-d6 is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer. This assembly is placed in a temperature-controlled block or a liquid bath.[10]

-

Cooling Process: The temperature of the block or bath is gradually lowered.

-

Observation: The sample is observed for the first appearance of crystals or solidification.

-

Freezing Point Determination: The temperature at which solidification begins is recorded as the freezing point. For a more precise measurement, a cooling curve can be generated by plotting temperature against time. The freezing point is identified as the plateau in the curve where the temperature remains constant during the phase transition.[17][18]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][19] The Siwoloboff method is a suitable technique for small sample volumes.[20]

Protocol: Siwoloboff Method

-

Sample Preparation: A small volume of acetone-d6 is placed in a sample tube.

-

Apparatus Setup: A boiling capillary (a capillary tube sealed approximately 1 cm from the bottom) is placed, open-end down, into the sample tube. The sample tube is then attached to a calibrated thermometer.[20]

-

Heating Process: The assembly is heated in a liquid bath. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: As the temperature approaches the boiling point, the bubbling becomes more rapid as the air is replaced by acetone-d6 vapor. The heating is continued until a continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[20] This temperature corresponds to the point where the external pressure is equal to the vapor pressure of the substance.

Visualization of Experimental Workflow

The logical flow for determining the physicochemical properties of a deuterated solvent like acetone-d6 can be visualized as a structured workflow, from initial sample handling to final data reporting.

Caption: Workflow for Physical Property Determination of Acetone-d6.

References

- 1. Boiling Point in Chemistry: Definition, Explanation & Key Examples [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ASTM D7169 | Boiling Point in Crude Oils & Residual Samples [scioninstruments.com]

- 7. store.astm.org [store.astm.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. EU A.1: Melting temperature/range | ibacon GmbH [ibacon.com]

- 12. oecd.org [oecd.org]

- 13. quora.com [quora.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Freezing Point | Pharmaguideline [pharmaguideline.com]

- 16. oecd.org [oecd.org]

- 17. mhchem.org [mhchem.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Boiling point - Wikipedia [en.wikipedia.org]

- 20. Registration Dossier - ECHA [echa.europa.eu]

A Technical Guide to the Hygroscopic Nature of Deuterated Acetone (Acetone-d6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hygroscopic properties of deuterated acetone (acetone-d6), a critical solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding and mitigating water absorption is paramount for ensuring the quality, accuracy, and reproducibility of experimental data. This document outlines the challenges posed by water contamination, details best practices for handling and storage, and provides standardized protocols for determining water content.

Introduction to Deuterated Acetone and its Hygroscopicity

Deuterated acetone (CD₃COCD₃), or acetone-d6, is a widely used solvent in NMR spectroscopy.[1] Its utility stems from its ability to dissolve a wide range of organic compounds and its own NMR signal appearing in a region that typically does not interfere with the signals of the analyte. However, like many deuterated solvents, acetone-d6 is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]

Water contamination is a significant issue in NMR for two primary reasons:

-

Signal Obscuration : The presence of water (as H₂O or HDO) introduces a prominent signal in the ¹H NMR spectrum, which can overlap with and obscure signals from the compound of interest.[2][3]

-

Isotopic Exchange : For samples containing labile protons, such as those in alcohols (-OH) or amines (-NH), the deuterium from the solvent can exchange with the protons of the sample.[2][4] This H/D exchange complicates spectral interpretation and can lead to the disappearance of key signals.[4]

Therefore, maintaining the anhydrous nature of deuterated acetone is crucial for acquiring high-quality NMR data.

Physicochemical Properties of Deuterated Acetone

The physical and chemical properties of acetone-d6 are nearly identical to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium.[5]

| Property | Value |

| Chemical Formula | C₃D₆O |

| CAS Number | 666-52-4 |

| Molecular Weight | 64.12 g/mol [1][6][7] |

| Density | 0.872 g/mL at 25 °C[1][8] |

| Boiling Point | 55.5 - 56.2 °C[1][5][8][9] |

| Melting Point | -93.8 to -95.4 °C[1][5][8][9] |

| Refractive Index | n20/D 1.355[1][8] |

| Vapor Pressure | 233 hPa (184 mmHg) at 20 °C[1][9] |

| Isotopic Purity | Typically ≥99.9 atom % D[1][6][8] |

| Water Content | Specified by manufacturer (e.g., ≤0.0500%)[1] |

Impact of Water Contamination on NMR Spectra

The presence of water in acetone-d6 leads to a characteristic signal in the ¹H NMR spectrum. The chemical shift of this water peak is highly dependent on the solvent, temperature, and concentration. In acetone-d6, the residual water peak typically appears around 2.84 ppm. It is important to distinguish this from the residual solvent peak of acetone-d6 (CHD₂COCD₃), which appears as a quintet at approximately 2.05 ppm.[10]

Table of Residual and Water Peak Chemical Shifts in Common NMR Solvents:

| Solvent | Residual Solvent Peak (ppm) | Water Peak (ppm) |

| Acetone-d6 | 2.05 (quintet) | ~2.84 |

| Chloroform-d | 7.26 (singlet) | ~1.56 |

| DMSO-d6 | 2.50 (quintet) | ~3.33 |

| Methanol-d4 | 3.31 (quintet) | ~4.87 |

| Deuterium Oxide (D₂O) | 4.8 (singlet) | 4.8 |

Source: Adapted from Stanford University NMR Facility Notes.[10]

The process of H/D exchange can significantly alter the NMR spectrum, as illustrated by the pathway below.

Caption: H/D exchange pathway between an analyte and deuterated solvent.

Experimental Protocols for Minimizing Water Contamination

Strict adherence to proper handling and storage protocols is the most effective way to prevent water contamination of deuterated acetone.

Storage Protocol

-

Use Appropriate Containers : Store acetone-d6 in its original manufacturer's container, which is typically a sealed ampoule or a bottle with a septum-lined cap. For frequent use, consider transferring the solvent to smaller, tightly sealed vials under an inert atmosphere.[2][11]

-

Refrigeration : Store bottles upright in a refrigerator (2-8°C) to maintain quality and extend shelf life.[2][3][12] Do not freeze , as this can compromise the container seal.

-

Acclimatization : Before opening, always allow the solvent container to warm to ambient room temperature.[2] This critical step prevents atmospheric moisture from condensing into the cold solvent.

-

Inert Atmosphere : For long-term storage after first use, consider flushing the headspace of the container with a dry, inert gas like nitrogen or argon.[11][12]

Handling and Sample Preparation Protocol

-

Work in a Dry Environment : Whenever possible, handle deuterated solvents in a dry atmosphere, such as inside a glovebox or under a stream of inert gas.[3][11][12]

-

Use Dry Glassware : Ensure all NMR tubes, pipettes, and vials are thoroughly dry.

-

Drying Procedure : Clean glassware with a suitable solvent (e.g., non-deuterated acetone) and deionized water. Place the clean glassware in an oven at >120°C for at least 4 hours (overnight is preferable).[2]

-

Cooling : Transfer the hot glassware directly to a desiccator to cool under vacuum or in the presence of a desiccant before use.[2][3]

-

-

Use Single-Use Ampoules : For highly moisture-sensitive experiments, single-use ampoules are recommended as they provide the best protection against atmospheric contamination.[2][3][11]

-

Sample Transfer : Use a clean, dry syringe or pipette to transfer the solvent. If using a syringe, pre-flush it with dry nitrogen or argon.

Caption: Workflow for preparing NMR samples while minimizing water contamination.

Quantitative Determination of Water Content

The most reliable and widely accepted method for determining the water content in solvents is the Karl Fischer (KF) titration.

Karl Fischer Titration

Karl Fischer titration is a coulometric or volumetric method based on a quantitative reaction of water with iodine and sulfur dioxide.[13] However, standard KF reagents containing methanol cannot be used for ketones like acetone. This is because acetone reacts with methanol to form a ketal, a reaction that produces additional water and leads to erroneously high water content readings.[14]

Side Reaction to Avoid: Acetone + 2 CH₃OH ⇌ 2,2-dimethoxypropane + H₂O

Therefore, specialized methanol-free KF reagents (often labeled "Keto" or for aldehydes and ketones) must be used.[14]

Volumetric Karl Fischer Titration Protocol for Acetone

-

Reagent Selection : Use a one-component or two-component Karl Fischer reagent system specifically designed for aldehydes and ketones (e.g., HYDRANAL™-Composite 5 Keto, Aquastar®-CombiTitrant 5 Keto).[15]

-

Apparatus Setup : Prepare an automatic volumetric KF titrator. The titration vessel must be protected from atmospheric moisture.

-

Solvent Preparation : Add a suitable volume (e.g., 30 mL) of a specialized KF solvent for ketones to the dried titration vessel.

-

Pre-Titration : Titrate the solvent to an anhydrous endpoint to eliminate any residual water in the vessel and solvent.

-

Sample Introduction : Using a dry, gas-tight syringe, inject a precisely weighed amount of the deuterated acetone sample (e.g., 10 mL) into the conditioned titration vessel.

-

Titration : Start the titration. The titrator will automatically dispense the KF titrant until the endpoint is reached, which is detected potentiometrically.

-

Calculation : The instrument's software calculates the water content based on the volume of titrant consumed and the titrant's concentration (titer).

Caption: Logical flow for the Karl Fischer determination of water in acetone-d6.

Conclusion

The hygroscopic nature of deuterated acetone presents a significant challenge for researchers relying on high-quality NMR data. Atmospheric moisture is readily absorbed, leading to spectral contamination and potential side reactions that can compromise experimental results. However, by implementing rigorous storage and handling protocols—including proper container selection, temperature control, use of inert atmospheres, and preparation of anhydrous glassware—water contamination can be effectively minimized. For quantitative analysis, Karl Fischer titration with specialized methanol-free reagents remains the gold standard for accurately determining the water content in deuterated acetone, ensuring the integrity and reliability of scientific investigations.

References

- 1. Acetone-d6 Aldrich CAS No.666-52-4 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. ukisotope.com [ukisotope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deuterated acetone - Wikipedia [en.wikipedia.org]

- 6. Acetone-D6 CAS 666-52-4 | 100021 [merckmillipore.com]

- 7. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ACETONE-D6 | 666-52-4 [chemicalbook.com]

- 9. Acetone-D6 deuteration degree min. 99.9 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 10. Stanford University NMR Facility [web.stanford.edu]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. labinsights.nl [labinsights.nl]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. mt.com [mt.com]

- 15. labicom.cz [labicom.cz]

A Technical Guide to High-Purity Acetone-d6 for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality specifications, and experimental applications of high-purity deuterated acetone for scientific research.

High-purity acetone-d6 (CD₃COCD₃) is an indispensable solvent in modern analytical chemistry, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in characterizing chemical structures and quantifying impurities makes it a critical component in research, quality control, and the drug development pipeline. This guide provides a comprehensive overview of commercial suppliers, their product specifications, and detailed protocols for the effective use of acetone-d6 in a laboratory setting.

Commercial Suppliers and Product Specifications

The quality of acetone-d6 can significantly impact the accuracy and reproducibility of experimental results. Therefore, selecting a supplier that provides a product with high isotopic enrichment and chemical purity is paramount. Several reputable chemical companies specialize in the production and distribution of high-purity deuterated solvents. Below is a comparative summary of leading suppliers and their typical product specifications for NMR-grade acetone-d6.

It is important to note that specifications can vary by batch and product grade. Researchers should always consult the Certificate of Analysis (CoA) for the specific lot they are using.[1][2]

Table 1: Comparison of Commercial Suppliers of High-Purity Acetone-d6

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Water Content Specification | Additional Notes |